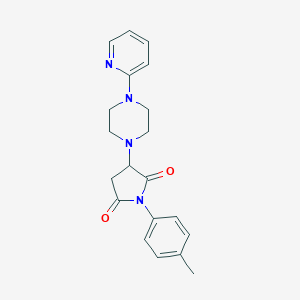![molecular formula C19H13N5O2S B304535 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304535.png)
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the NF-κB pathway, which plays a significant role in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide can induce apoptosis in cancer cells and inhibit the NF-κB pathway, which plays a significant role in inflammation. It has also been shown to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide in lab experiments is its potential as an anticancer agent. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide. One of the significant directions is to study its potential use as an anti-inflammatory agent. Another direction is to investigate its potential as a neuroprotective agent. Additionally, studies can be conducted to improve the solubility of this compound in water and to reduce its potential toxicity.
Conclusion:
In conclusion, 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide is a chemical compound that has potential applications in various fields of research. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Future research can be conducted to investigate its potential as an anti-inflammatory and neuroprotective agent and to improve its solubility and reduce its potential toxicity.
Méthodes De Synthèse
The synthesis of 5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been reported in the literature using different methods. One of the methods involves the reaction of 4-methyl-2-phenylfuro[2,3-d]pyrimidine-5-carbaldehyde with 1H-pyrrole-1-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride to yield the intermediate compound. The intermediate is then reacted with 2-chloro-1,3,4-oxadiazole in the presence of sodium hydride to yield the final product.
Applications De Recherche Scientifique
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide has been studied for its potential applications in various fields of research. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Propriétés
Nom du produit |
5-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)furo[2,3-d]pyrimidin-6-yl]-1,3,4-oxadiazol-2-yl hydrosulfide |
|---|---|
Formule moléculaire |
C19H13N5O2S |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
5-(4-methyl-2-phenyl-5-pyrrol-1-ylfuro[2,3-d]pyrimidin-6-yl)-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C19H13N5O2S/c1-11-13-14(24-9-5-6-10-24)15(18-22-23-19(27)26-18)25-17(13)21-16(20-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,23,27) |
Clé InChI |
MMFMRRFWVCJETK-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5 |
SMILES canonique |
CC1=C2C(=C(OC2=NC(=N1)C3=CC=CC=C3)C4=NNC(=S)O4)N5C=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)
![3-[(3-Chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304456.png)
![1-(4-methylphenyl)-3-[(3-pyridylmethyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B304457.png)
![3-[2-(4-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304459.png)




![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl){4-[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]phenyl}methanone](/img/structure/B304469.png)
![7-[(4-methylphenyl)diazenyl]-1,3-diphenyl-1H-pyrazolo[5,1-c][1,2,4]triazol-6-amine](/img/structure/B304472.png)

![6-Chloro-15-ethyl-10-azatetracyclo[11.3.1.0~2,11~.0~4,9~]heptadeca-2(11),3,5,7,9,14-hexaen-3-ylamine](/img/structure/B304474.png)
